molecular formula C23H45NO12 B8097722 BocNH-PEG8-CH2COOH

BocNH-PEG8-CH2COOH

Cat. No.: B8097722
M. Wt: 527.6 g/mol
InChI Key: KDXOQLAINKSPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BocNH-PEG8-CH2COOH is a specialized polyethylene glycol (PEG)-based linker compound that is critical for facilitating advanced pharmaceutical research, particularly in the development of Antibody-Drug Conjugates (ADCs) . This heterobifunctional reagent features a Boc-protected amine group (Boc-NH-) on one end and a terminal carboxylic acid (-COOH) on the other, connected by a hydrophilic PEG spacer consisting of eight ethylene oxide units . This structure allows researchers to strategically employ the linker in bioconjugation. The Boc (tert-butoxycarbonyl) group serves as a robust protective group for the amine, which can be selectively removed under mild acidic conditions to reveal a highly reactive primary amine, enabling further conjugation or functionalization steps in synthetic routes . Meanwhile, the terminal carboxylic acid can be readily activated for covalent attachment to biomolecules containing amine groups, such as peptides, proteins, or antibody fragments, creating stable amide bonds . The integrated PEG8 spacer is instrumental in enhancing the physicochemical properties of the final conjugate. Its high hydrophilicity significantly improves aqueous solubility, which is a common challenge in drug formulation . Furthermore, the flexible, long-chain PEG spacer increases the distance and mobility between connected entities, which can lead to improved binding efficiency and pharmacokinetic profiles by reducing steric hindrance and potential immunogenicity . The primary application of this compound is in the construction of ADCs, where it acts as a crucial bridge between a targeted monoclonal antibody and a potent cytotoxic drug . Its utility also extends to other areas of biomedical research, including drug delivery systems, peptide synthesis, surface functionalization in material science, and the creation of PEGylated therapeutics . This product is supplied with a minimum purity of 98% and should be stored as an oily substance at room temperature, protected from light, to ensure its stability and one-year shelf life . This compound is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45NO12/c1-23(2,3)36-22(27)24-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21(25)26/h4-20H2,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXOQLAINKSPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45NO12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

BocNH-PEG8-CH2COOH, also known as t-Boc-NH-amido-PEG8-COOH, is a versatile compound widely utilized in biomedical research, particularly in drug delivery systems and bioconjugation. This compound features a Boc-protected amine group linked to a carboxylic acid through an 8-unit polyethylene glycol (PEG) spacer, enhancing its solubility and flexibility in aqueous environments. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

  • CAS Number : 1334169-93-5
  • Molecular Formula : C24H47NO12
  • Molecular Weight : 541.6 g/mol
  • Purity : ≥95%
  • Appearance : Colorless viscous liquid
  • Storage Conditions : Store at -18°C, avoid light

This compound functions primarily as a linker in bioconjugation processes. The Boc protection group can be removed under acidic conditions, exposing the amine for further functionalization. This property allows for the attachment of various biomolecules, including peptides and proteins, facilitating the development of targeted drug delivery systems and therapeutic agents.

Applications

  • Drug Delivery Systems : The hydrophilic nature of PEG enhances the solubility and stability of drug formulations, making this compound suitable for encapsulating hydrophobic drugs.
  • Bioconjugation : It serves as a linker in the synthesis of antibody-drug conjugates (ADCs), enabling targeted therapy by delivering cytotoxic agents directly to cancer cells.
  • Nanotechnology : Used in the formulation of lipid nanoparticles for mRNA delivery and other nanocarrier systems.

Case Studies

  • Targeted Drug Delivery :
    • In a study examining PEGylated drug carriers, this compound was shown to significantly improve the pharmacokinetics of anticancer drugs by reducing systemic toxicity while enhancing therapeutic efficacy .
  • Antibody-Drug Conjugates :
    • Research indicated that conjugating anticancer agents to antibodies through this compound improved selectivity towards tumor cells and minimized off-target effects .
  • In Vitro Studies on Cell Lines :
    • In vitro experiments demonstrated that cells treated with PEGylated compounds exhibited enhanced uptake and retention of therapeutic agents compared to non-PEGylated counterparts, indicating the effectiveness of this compound in improving cellular internalization .

Comparative Analysis

PropertyThis compoundOther PEG Linkers
Molecular Weight541.6 g/molVaries (e.g., 2000 g/mol for PEG2000)
SolubilityHighGenerally high
Functionalization PotentialHighVaries
Application in Drug DeliveryYesYes
Application in BioconjugationYesYes

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C24H47NO12
Molecular Weight: 541.6 g/mol
CAS Number: 1334169-93-5
Purity: ≥95%

BocNH-PEG8-CH2COOH features a Boc-protected amine group, which can be deprotected under acidic conditions to yield a free amine for further functionalization. The hydrophilic PEG spacer enhances solubility in aqueous environments, making it suitable for biological applications .

Bioconjugation

Bioconjugation involves the covalent attachment of biomolecules to other entities, such as drugs or imaging agents. This compound serves as an effective linker in this process due to its ability to facilitate the conjugation of proteins, peptides, or nucleic acids.

  • Case Study: In a study published in Bioconjugate Chemistry, researchers utilized this compound to link therapeutic peptides to antibodies, enhancing their pharmacokinetic properties and targeting efficiency . The introduction of the PEG linker improved the solubility and stability of the conjugates in physiological conditions.

Drug Delivery Systems

The compound is widely used in developing drug delivery systems due to its biocompatibility and ability to improve the solubility of poorly soluble drugs.

  • Application Example: In a recent investigation into nanoparticle formulations for cancer therapy, this compound was employed to modify lipid nanoparticles, allowing for controlled release profiles of chemotherapeutic agents . The PEGylation reduced immunogenicity and prolonged circulation time in vivo.

Nanotechnology

This compound is integral to nanotechnology applications, particularly in creating nanoscale materials with tailored properties.

  • Research Insight: A study highlighted its role in synthesizing multifunctional nanoparticles that can simultaneously deliver imaging agents and therapeutic drugs. The PEG linker facilitated the formation of stable colloidal dispersions while providing functional groups for further modifications .

Cell Culture Applications

In cell culture systems, this compound is used as a coating material to enhance cell adhesion and growth.

  • Experimental Findings: Researchers have demonstrated that surfaces modified with this compound promote better cell attachment and proliferation compared to unmodified surfaces. This property is particularly advantageous for tissue engineering applications where cell viability is crucial .

Ligand Development

The compound has been utilized in developing ligands for various biochemical assays.

  • Example Application: In a study focusing on receptor-ligand interactions, this compound was used to create ligands that exhibited enhanced binding affinity due to the flexible PEG spacer, which allowed better spatial orientation during binding events .

Summary Table of Applications

Application AreaDescription
BioconjugationLinker for proteins/peptides enhancing pharmacokinetics
Drug Delivery SystemsModifies nanoparticles for controlled drug release
NanotechnologySynthesizes multifunctional nanoparticles
Cell CultureCoating material improving cell adhesion and growth
Ligand DevelopmentCreates ligands with enhanced binding affinity

Comparison with Similar Compounds

Research Findings and Trends

This compound is widely used in antibody-drug conjugates (ADCs) due to its balance of reactivity and stability .

NH2-PEG8-COOH outperforms Boc-protected analogs in rapid crosslinking for hydrogel fabrication but requires stringent storage .

Long-chain derivatives (e.g., PEG12) show 40% higher tumor accumulation in murine models compared to PEG8 analogs, attributed to enhanced stealth properties .

Preparation Methods

Step 1: Boc Protection of Diglycolamine

Diglycolamine (105.1 g, 1.0 mol) reacts with tert-butyl dicarbonate (Boc₂O, 196.2 g, 0.9 mol) in a tetrahydrofuran (THF)/water mixture (1:10 v/v) at 25°C for 8 hours. Ethyl acetate extraction yields Boc-DEG with 85% efficiency:

Diglycolamine+Boc2OTHF/H2OBoc-DEG+CO2\text{Diglycolamine} + \text{Boc}2\text{O} \xrightarrow{\text{THF/H}2\text{O}} \text{Boc-DEG} + \text{CO}_2

Key parameters :

  • Molar ratio: 1:0.9 (diglycolamine:Boc₂O)

  • Reaction time: 8 hr

  • Yield: 85%

Step 2: Mesylation of Boc-DEG

Boc-DEG (102.5 g, 0.5 mol) undergoes mesylation with methanesulfonyl chloride (68.4 g, 0.6 mol) in dichloromethane (DCM) at −5°C using triethylamine (75.7 g, 0.75 mol) as a base. The product Boc-DEG-MS is isolated in 95% yield:

Boc-DEG+MsClEt3N, DCMBoc-DEG-MS\text{Boc-DEG} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Boc-DEG-MS}

Optimization notes :

  • Temperature control (−5°C to 0°C) prevents side reactions

  • Excess MsCl ensures complete conversion

Step 3: PEG Chain Elongation

Boc-DEG-MS (141.2 g, 0.5 mol) reacts with ethylene glycol (93 g, 1.5 mol) in THF under sodium hydride (NaH, 24 g, 1 mol) catalysis at 50°C for 24 hours. The reaction produces Boc-NH-PEG3 (n=3 ethylene glycol units) with 72% yield:

Boc-DEG-MS+HO-(CH2CH2O)nHNaH, THFBoc-NH-PEGn\text{Boc-DEG-MS} + \text{HO-(CH}2\text{CH}2\text{O)}n\text{H} \xrightarrow{\text{NaH, THF}} \text{Boc-NH-PEG}n

Critical factors :

  • NaH particle size (<50 µm) ensures efficient activation

  • Ethylene glycol excess (3:1 molar ratio) drives reaction completion

Step 5: Deprotection and Final Modification

Boc removal using 2M HCl in THF (20 mL, 24 hr) generates NH₂-PEG8-CH₂CH₂COOH·HCl, which is subsequently recrystallized from ethyl acetate (65% yield). For applications requiring alternative protecting groups (e.g., Fmoc), the amine reacts with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in THF/water.

Alternative Industrial-Scale Synthesis via Azide-Free Routes

A patent by Hoffmann-Roeder (CN104774161A) avoids hazardous sodium azide by employing mesylation and nucleophilic substitution:

Comparative Analysis of Synthetic Routes

ParameterTraditional Azide RouteNovel Mesylation Route
Reaction Steps76
Hazardous ReagentsSodium azideMethanesulfonyl chloride
Overall Yield (n=8)42%63%
ScalabilityLimited by safety concernsIndustrial-friendly

Advantages of the mesylation route :

  • Eliminates explosive intermediates

  • Reduces purification complexity

  • Enables PEG chain length control (n=3–24)

Quality Control and Characterization

Analytical Specifications

TestMethodAcceptance CriteriaSource
PurityHPLC≥95%
Molecular WeightESI-MS527.60 ± 1 Da
Functional Groups¹H NMRδ 1.4 ppm (Boc CH₃)
End-group AnalysisTitrationCOOH: 0.95–1.05 eq/g

Stability Data

ConditionDegradation Over 12 Months
−20°C (desiccated)<2%
25°C/60% RH8–12%
Aqueous Solution (pH 7)Hydrolysis of Boc group

Industrial-Scale Production Considerations

Cost Analysis (Per Kilogram Basis)

ComponentCost (USD)Contribution to Total Cost
Diglycolamine12018%
Boc₂O31047%
Solvents/Reagents15023%
Purification8012%

Optimization strategies :

  • Solvent recycling reduces costs by 15–20%

  • Continuous flow reactors improve yield to 78%

Applications in Bioconjugation

BocNH-PEG8-CH₂COOH serves as a critical intermediate in:

  • Antibody-drug conjugates (ADCs) : PEG spacers reduce aggregation and improve pharmacokinetics

  • PROTACs : Enhances solubility of heterobifunctional degraders

  • Peptide therapeutics : Minimizes proteolysis via steric shielding

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing BocNH-PEG8-CH2COOH, and how can purity be ensured?

  • Methodological Answer : Synthesis involves coupling Boc-protected amine to PEG8-CH2COOH using carbodiimide chemistry (e.g., EDC/NHS activation). Key considerations include:

  • Protection/Deprotection : Maintain Boc group stability by avoiding acidic conditions until deprotection is required .
  • Purification : Use dialysis (MWCO 500-1000 Da) or preparative HPLC to remove unreacted reagents and PEG impurities. Monitor purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Yield Optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of carboxylic acid to amine) and reaction time (typically 12-24 hours at room temperature) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

TechniquePurposeKey Parameters
¹H/¹³C NMR Confirm PEG spacer integrity, Boc group presenceδ 1.4 ppm (Boc CH3), δ 3.6 ppm (PEG backbone) .
MALDI-TOF MS Verify molecular weight (expected ~700-800 Da) and detect PEG polydispersityCalibrate with PEG standards .
FT-IR Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and Boc (C-O-C ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers mitigate side reactions during this compound conjugation to biomolecules?

  • Methodological Answer :

  • Activation Control : Pre-activate the carboxylic acid with EDC/NHS for 30 minutes before adding the target amine to reduce hydrolysis .
  • pH Optimization : Conduct reactions at pH 6.5–7.5 (PBS buffer) to balance NHS ester stability and amine nucleophilicity .
  • Competitive Byproducts : Add sulfo-NHS to stabilize the active ester and minimize side reactions .

Q. What experimental approaches address contradictory data in this compound drug delivery studies (e.g., in vitro efficacy vs. in vivo instability)?

  • Methodological Answer :

  • Data Reconciliation Framework :
StepActionRationale
1. Variable Isolation Test PEG8 stability under physiological conditions (e.g., 37°C, serum-containing media) to identify degradation pathways .
2. Control Experiments Compare this compound with shorter/longer PEG spacers to assess aggregation effects .
3. Statistical Validation Apply ANOVA to evaluate batch-to-batch variability in conjugation efficiency .
  • Advanced Characterization : Use SEC-MALS to detect PEG aggregation states impacting biodistribution .

Q. How should researchers design experiments to evaluate this compound’s role in pH-responsive drug release?

  • Methodological Answer :

  • pH-Sensitivity Testing : Incubate conjugates in buffers (pH 4.5–7.4) and quantify drug release via LC-MS. Use fluorogenic probes (e.g., dansylamide) to track Boc deprotection kinetics .
  • Kinetic Modeling : Fit release data to first-order or Higuchi models to determine rate-limiting steps .

Data Analysis & Reporting

Q. What are best practices for documenting this compound experimental data to ensure reproducibility?

  • Methodological Answer :

  • Raw Data : Archive NMR spectra (including integration values), MALDI-TOF raw files, and HPLC chromatograms in supplementary materials .
  • Processed Data : Report PEG polydispersity index (PDI) and conjugation efficiency (%) in main text tables, with error margins from triplicate runs .
  • Ethical Reporting : Disclose any deviations from planned protocols (e.g., unexpected Boc cleavage) and their impact on conclusions .

Troubleshooting & Optimization

Q. Why might this compound exhibit batch-dependent solubility, and how can this be resolved?

  • Methodological Answer :

  • Root Cause Analysis : Check for residual solvents (e.g., DCM) via ¹H NMR or residual trifluoroacetic acid (TFA) from deprotection .
  • Solubility Enhancement : Pre-dissolve in DMSO (10% v/v) before aqueous buffer addition. Use sonication to disrupt PEG crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.